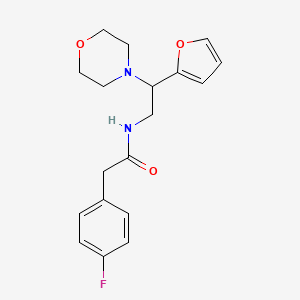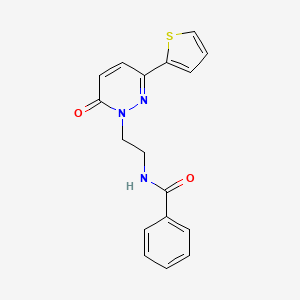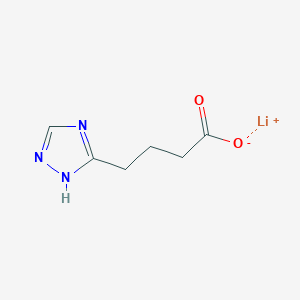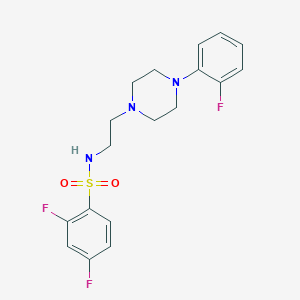![molecular formula C28H25FN6O6S2 B2365957 ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393848-52-7](/img/structure/B2365957.png)
ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H25FN6O6S2 and its molecular weight is 624.66. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Approaches
Photolysis in the Synthesis of Thiazole-5-Carboxylate Esters : The photolysis of similar compounds in acetonitrile with trifluoroacetic acid leads to moderate yields of thiazole-5-carboxylate esters. This method involves the formation of vinyl thioesters, confirmed through X-ray crystal structures (Fong et al., 2004).
Microwave-Assisted Fries Rearrangement : An efficient approach for the regioselective synthesis of similar compounds, utilizing a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, has been developed. This method is significant for its efficiency and environmental friendliness (Moreno-Fuquen et al., 2019).
Synthesis of Azo-Schiff Bases : A new azo-Schiff base similar to the compound was synthesized via the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and a specific aldehyde. The structural properties were elucidated through various analytical techniques, highlighting the importance of structural analysis in such synthesis (Menati et al., 2020).
Synthesis of Lignan Conjugates : Similar compounds have been synthesized for antimicrobial and antioxidant studies. This synthesis approach is notable for the pharmaceutical properties of the resulting molecules (Raghavendra et al., 2016).
Microwave-Assisted Synthesis of Hybrid Molecules : The synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a structure similar to the compound , has been carried out, demonstrating the utility of microwave-assisted synthesis in producing complex molecules with biological activities (Başoğlu et al., 2013).
Interrupted Pummerer Reaction for Synthesis : The synthesis of 3-arylbenzo[b]thiophenes, using an interrupted Pummerer reaction, showcases a convenient method for creating structurally similar compounds (Kobayashi et al., 2009).
Characterization Techniques
Spectral Methods for Characterization : The use of IR, HNMR spectroscopy, and X-ray diffraction methods has been emphasized for the characterization of similar compounds, demonstrating the importance of these techniques in understanding the molecular structure (Karcı et al., 2012).
Elemental Analysis and Spectroscopic Data : The structural confirmation of synthesized compounds is often achieved using elemental analysis and various spectroscopic methods, highlighting their utility in confirming the identity of complex molecules (Mohamed, 2021).
Biological Applications and Studies
Antimicrobial and Antioxidant Studies : Synthesized compounds have been screened for their antimicrobial and antioxidant activities, showing significant potential in these areas. This emphasizes the possible pharmaceutical applications of such compounds (Raghavendra et al., 2016).
Antibacterial Activity Screening : Synthesized compounds, similar to the compound , have been examined for antibacterial activity, indicating the potential use of these compounds in combating bacterial infections (Altundas et al., 2010).
properties
IUPAC Name |
ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O6S2/c1-2-41-27(38)24-20-4-3-5-21(20)43-26(24)31-23(36)15-42-28-33-32-22(34(28)18-12-8-17(29)9-13-18)14-30-25(37)16-6-10-19(11-7-16)35(39)40/h6-13H,2-5,14-15H2,1H3,(H,30,37)(H,31,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCKXDEKPCPKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)
![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)


![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)


![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)
![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)


![5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid](/img/structure/B2365892.png)
![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)
